N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines elements of benzodioxole and pyrimidine, which may contribute to its biological activity.
The compound can be sourced from various chemical suppliers and research databases. Its molecular formula is , and it has a molecular weight of approximately 378.37 g/mol. The InChI key for this compound is provided in databases such as PubChem and BenchChem, which are valuable resources for researchers looking to obtain detailed information about its properties and synthesis.
This compound belongs to the class of organic compounds known as benzodioxoles and pyrimidines. It is characterized by the presence of a benzodioxole moiety, which is often associated with various pharmacological activities, including anti-inflammatory and neuroprotective effects.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multiple synthetic steps that may include:
The synthesis may utilize various reagents such as acetic anhydride for acetylation and catalysts like p-toluenesulfonic acid to facilitate cyclization reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of intermediates and final products.
The compound's structural data includes:
InChI=1S/C19H18N4O5/c1-24(20)15(22)14(23)12(21)11(25)10(18)9(17)8(16)6(7)5(26)4(27)3/h1H,(H,20)(H,21)(H,22)(H,23)(H,24)(H,25)(H,26)(H,27)The chemical reactivity of this compound may include:
Reactions involving this compound can be monitored using techniques such as High Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC). Spectroscopic methods like Infrared (IR) spectroscopy can also provide insights into functional group transformations during reactions.
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is not fully elucidated but may involve:
Available data on its biological activity could include IC50 values against specific targets or assays demonstrating its pharmacological effects.
The physical properties of this compound include:
Chemical properties may include:
Relevant analyses could involve determining stability under different pH conditions or exposure to light.
N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-y}acetamide has potential applications in:
Research into this compound could lead to significant advancements in therapeutic applications due to its unique structural characteristics and potential biological activities.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6